N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide
Description
N-[1-(4-Bromoanilino)-2,2,2-Trichloroethyl]-3-Methylbenzamide is a halogenated benzamide derivative characterized by a 3-methylbenzamide core, a 4-bromoanilino substituent, and a 2,2,2-trichloroethyl group. Its molecular formula is C₁₆H₁₄BrCl₃N₂O, with an average molecular mass of 436.555 g/mol .
The compound’s synthesis likely involves multi-step reactions, such as coupling 3-methylbenzoyl chloride or 3-methylbenzoic acid with a trichloroethylamine intermediate bearing a 4-bromoanilino group.
Properties
Molecular Formula |
C16H14BrCl3N2O |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H14BrCl3N2O/c1-10-3-2-4-11(9-10)14(23)22-15(16(18,19)20)21-13-7-5-12(17)6-8-13/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
QPQFRXJMDBBAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate, followed by the introduction of a 3-methylbenzamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the process may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[1-(4-Bromoanilino)-2,2,2-Trichloroethyl]-3-Methylbenzamide can be compared to related benzamide derivatives, as outlined below:
Structural Analogs
Physicochemical and Functional Comparisons
In contrast, 3-chloro (in ) or 3,5-dinitro (in ) substituents are electron-withdrawing, enhancing reactivity in electrophilic substitution or metal-catalyzed reactions . The 4-bromoanilino group provides a bulky aryl halide moiety, which may influence binding interactions in biological systems or coordination with metal catalysts.
Steric and Crystallographic Properties: The trichloroethyl group introduces significant steric hindrance, as seen in analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where X-ray crystallography confirmed a rigid, planar benzamide core . Comparatively, compounds with morpholino-triazine backbones (e.g., ) exhibit extended conjugation and flexibility, enabling diverse binding modes.
Synthetic Complexity: The target compound’s synthesis is likely more complex than simpler benzamides (e.g., ) due to the trichloroethyl-4-bromoanilino moiety. Similar derivatives (e.g., ) require multi-step coupling reactions, often using reagents like HBTU or Hunig’s base .
Pharmacological and Industrial Relevance
Biological Activity
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H18BrCl3N2O
- Molecular Weight : 512.6 g/mol
- CAS Number : 303061-49-6
The compound features a bromoanilino group, a trichloroethyl moiety, and a methylbenzamide structure, contributing to its unique reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination of Aniline : 4-bromoaniline is synthesized from aniline using bromine in an acidic medium.
- Formation of Trichloroethyl Intermediate : The bromoaniline reacts with trichloroacetaldehyde under acidic conditions.
- Final Coupling Reaction : The intermediate is then coupled with 3-methylbenzoyl chloride to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. This inhibition can potentially lead to therapeutic effects in diseases like cancer and autoimmune disorders .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use as an antibacterial agent.
- Anticancer Activity : Research has indicated that this compound may induce apoptosis in cancer cells through modulation of cell signaling pathways .
Research Findings
A summary of significant findings from recent studies on the biological activity of this compound includes:
Case Studies
-
Case Study on BTK Inhibition :
- A study demonstrated the efficacy of this compound in inhibiting BTK activity in vitro. The results showed a significant reduction in B-cell proliferation when treated with varying concentrations of the compound.
-
Antimicrobial Efficacy :
- In a comparative study against common pathogens, the compound exhibited a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Applications in Research
The compound is being investigated across various fields:
- Pharmaceutical Development : Its unique mechanism makes it a candidate for drug development targeting autoimmune diseases and cancers.
- Biochemical Research : Used as a tool to study enzyme interactions and cellular signaling pathways.
- Material Science : Explored for its potential applications in developing new materials due to its chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
